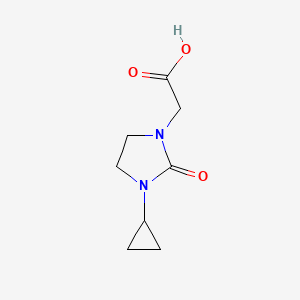![molecular formula C7H14Cl2N4O B2751220 1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride CAS No. 2470440-43-6](/img/structure/B2751220.png)
1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a 1,2,4-triazole scaffold, such as the one in your query, are common in various biologically active compounds . They are known to impart biological activity and have been used in the synthesis of a wide range of pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds, specifically 1,2,4-triazole derivatives, often involves starting from readily available materials and carrying out reactions in high yields via a one-pot, multi-component method .Molecular Structure Analysis
The molecular structure of these compounds typically involves a 1,2,4-triazole ring, which can be functionalized with various groups to tune their biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of hydrazonoyl halides as precursors .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, such as those synthesized by Bektaş et al. (2007), demonstrates their significant antimicrobial properties. The study explored the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, finding some compounds exhibited good to moderate activities against various microorganisms, underscoring the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Organic Compounds
Efforts to synthesize new organic materials with potential applications in various scientific fields have led to the development of compounds like those reported by Hassan (2013). This study focused on synthesizing new pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, showcasing the versatility of triazole-based compounds in organic synthesis (Hassan, 2013).
Potential Pharmacological Applications
While directly excluding information related to drug use and dosage, it's worth noting that research into triazolo and triazine derivatives often aims at uncovering their pharmacological potentials. For instance, the study by Shawali and Gomha (2002) on the regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines leading to s-triazolo[4,3-b]-as-triazin-7(8H)-ones highlights the ongoing efforts to develop novel compounds that could serve as the basis for future pharmacological agents (Shawali & Gomha, 2002).
Wirkmechanismus
The mechanism of action of these compounds can vary widely depending on their structure and the specific functional groups present. Some 1,2,4-triazole derivatives have been found to exhibit antiviral and antitumoral activity, with the antitumoral activity due to inhibition of tubulin polymerization .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7-10-9-6-4-12-3-2-11(6)7;;/h5H,2-4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLKUARMJZUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCOC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)
![4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-fluorobenzamide](/img/structure/B2751138.png)

![1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2751141.png)
![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2751143.png)


![3-Tert-butyl-7-(2-ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2751146.png)





![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)